REACTION_CXSMILES
|
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
KH2PO4 K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
mercaptoethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
coli β-galactosidase enzyme were added
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
CUSTOM
|
Details
|
was practically consumed (approximately 2 hours)
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
KH2PO4 K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
mercaptoethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
coli β-galactosidase enzyme were added
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
CUSTOM
|
Details
|
was practically consumed (approximately 2 hours)
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C@@H]1(O[C@H](CO)[C@H](O)[C@@H](O)C=O)O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.[O:22]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][C:35]=1[N+:40]([O-:42])=[O:41])[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1O.O=C[C@@H]([C@H]([C@@H](CO)O)O)O.OP([O-])(O)=O.[K+].OP([O-])([O-])=O.[K+].[K+].[Mg+2].[Cl-].[Cl-].SC(O)C>O>[N+:40]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][C:34]=1[OH:22])([O-:42])=[O:41] |f:3.4.5.6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C@@H]1([C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)O[C@@H]([C@@H]([C@H](C=O)O)O)CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)CO
|
Name
|
KH2PO4 K2HPO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+].OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
mercaptoethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@H](O1)CO)C1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
coli β-galactosidase enzyme were added
|
Type
|
CUSTOM
|
Details
|
the solution thus obtained
|
Type
|
CUSTOM
|
Details
|
was practically consumed (approximately 2 hours)
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |